molecular formula C26H44NNaO7S B12416969 Taurohyocholate-d4 (sodium)

Taurohyocholate-d4 (sodium)

Cat. No.: B12416969
M. Wt: 541.7 g/mol
InChI Key: NYXROOLWUZIWRB-KOMZIBPTSA-M
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Description

Taurohyocholate-d4 (sodium) is a deuterium-labeled form of taurohyocholate sodium. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into taurohyocholate sodium allows for its use as a tracer in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurohyocholate-d4 (sodium) involves the deuteration of taurohyocholate sodium. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions for deuteration often involve the use of deuterium gas (D2) or deuterated solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of taurohyocholate-d4 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen with deuterium. The product is then purified and tested for isotopic purity before being made available for research purposes .

Chemical Reactions Analysis

Types of Reactions

Taurohyocholate-d4 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized bile acid derivatives, while reduction could produce reduced bile acids. Substitution reactions can result in a variety of substituted bile acid compounds .

Scientific Research Applications

Taurohyocholate-d4 (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of taurohyocholate-d4 (sodium) involves its role as a bile acid. Bile acids, including taurohyocholate, act as detergents to solubilize fats for absorption in the intestines. They also play a role in signaling pathways that regulate lipid metabolism and liver function. The deuterium labeling allows for precise tracking and quantitation in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurohyocholate-d4 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for accurate tracing and quantitation in studies, making it a valuable tool in biochemical and pharmacokinetic research .

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1/i8D2,14D2;

InChI Key

NYXROOLWUZIWRB-KOMZIBPTSA-M

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

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